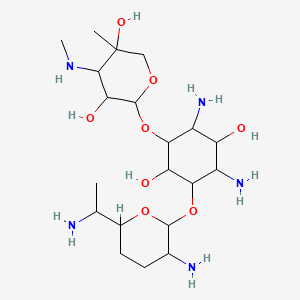
2-Hydroxygentamicin C2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxygentamicin C2 is an antibiotic belonging to the gentamicin group, produced by the fermentation of Micromonospora purpurea. It exhibits activity against both gram-positive and gram-negative bacteria, making it a valuable agent in the treatment of various bacterial infections. The compound is characterized by its molecular formula C20H41N5O8 and a molecular weight of 479.57 g/mol.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Hydroxygentamicin C2 is synthesized through the fermentation of Micromonospora purpurea in the presence of deoxystreptamine and 2,3,6/3,5-pentahydroxycyclohexanone. The process involves mutational biosynthesis, where mutants of Micromonospora purpurea are used to produce the gentamicin complex only when specific precursors are added to the fermentation medium .
Industrial Production Methods: The industrial production of this compound follows a similar fermentation process, with careful control of the fermentation conditions to optimize yield and purity. The fermentation medium typically includes glucose, soluble starch, yeast extract, and other nutrients to support the growth of Micromonospora purpurea .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxygentamicin C2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its antibacterial properties or reduce its toxicity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize specific functional groups in this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce certain functional groups.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols to replace specific groups in the compound.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with altered antibacterial activity or reduced toxicity.
Applications De Recherche Scientifique
2-Hydroxygentamicin C2 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and modification of aminoglycoside antibiotics.
Biology: Researchers utilize it to investigate the mechanisms of bacterial resistance and the development of new antibiotics.
Medicine: It is employed in the treatment of severe bacterial infections, particularly those caused by gram-negative bacteria.
Industry: The compound is used in the development of new antibacterial agents and in the study of fermentation processes
Mécanisme D'action
2-Hydroxygentamicin C2 exerts its antibacterial effects by binding to the bacterial ribosome, inhibiting protein synthesis. This binding leads to the promotion of mistranslation and the elimination of proofreading, ultimately resulting in bacterial cell death . The compound targets the 30S subunit of the bacterial ribosome, disrupting the translation process and preventing the synthesis of essential proteins .
Comparaison Avec Des Composés Similaires
- Gentamicin C1
- Gentamicin C1a
- Gentamicin C2a
- Gentamicin C2b
- Tobramycin
- Netilmicin
Comparison: 2-Hydroxygentamicin C2 is unique among its counterparts due to its specific hydroxylation pattern, which enhances its activity against certain gentamicin-resistant strains . Compared to other gentamicin components, this compound exhibits a broader spectrum of antibacterial activity and greater efficacy against resistant bacteria . Additionally, it has been found to have lower nephrotoxicity compared to some other gentamicin components .
Propriétés
Numéro CAS |
60768-15-2 |
|---|---|
Formule moléculaire |
C20H41N5O8 |
Poids moléculaire |
479.6 g/mol |
Nom IUPAC |
2-[2,4-diamino-5-[3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-3,6-dihydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |
InChI |
InChI=1S/C20H41N5O8/c1-7(21)9-5-4-8(22)18(31-9)32-15-10(23)12(26)11(24)16(13(15)27)33-19-14(28)17(25-3)20(2,29)6-30-19/h7-19,25-29H,4-6,21-24H2,1-3H3 |
Clé InChI |
NOLNTDUUBSKKFZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CCC(C(O1)OC2C(C(C(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)O)N)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



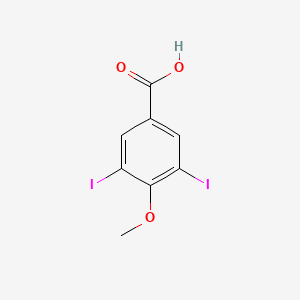
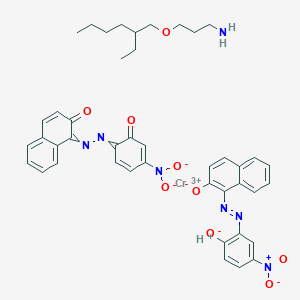
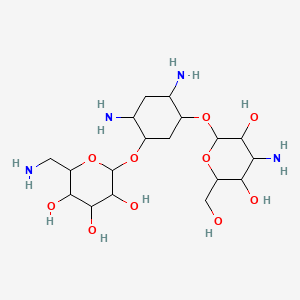
![Methyl 3,3,3-trifluoro-2-hydroxy-2-[4-[methyl(methylcarbamoyl)amino]phenyl]propanoate](/img/structure/B14161518.png)
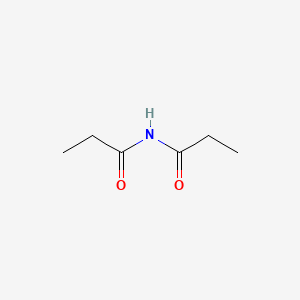
![N-[2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]propan-2-yl]-3-methoxyaniline](/img/structure/B14161536.png)
![1-N,4-N-bis[4-(N-benzyl-N'-methylcarbamimidoyl)phenyl]benzene-1,4-dicarboxamide;hydrochloride](/img/structure/B14161550.png)
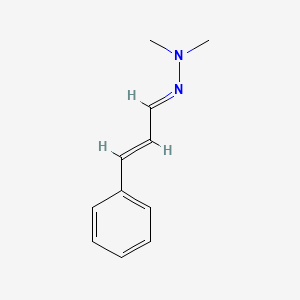
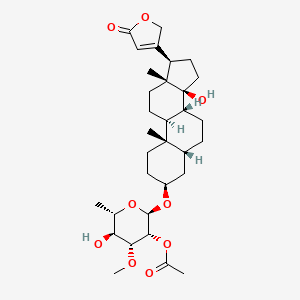
![2,2'-[(Methylimino)dimethanediyl]bis(4-chloro-6-methylphenol)](/img/structure/B14161558.png)
![1-[4-(2,4-Dimethoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B14161561.png)
![N-(4-methoxyphenyl)-4-{[3-(trifluoromethyl)phenyl]amino}piperidine-1-carbothioamide](/img/structure/B14161566.png)
![(2E)-3-(4-chlorophenyl)-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]prop-2-enamide](/img/structure/B14161573.png)
